2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate is a synthetic organic compound known for its versatile applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidinone ring and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorophenylacetic acid and N-hydroxysuccinimide.
Activation: The carboxyl group of 4-fluorophenylacetic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Coupling Reaction: The active ester intermediate reacts with N-hydroxysuccinimide to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and N-hydroxysuccinimide.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 4-Fluorophenylacetic acid and N-hydroxysuccinimide.
Reduction: Corresponding alcohol derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Bioconjugation: The compound is employed in the modification of biomolecules for drug delivery and diagnostic purposes.
Materials Science: It is utilized in the development of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate involves its interaction with biological targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, while the pyrrolidinone ring facilitates its incorporation into larger molecular structures. This compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
Uniqueness
Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(4-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4/c14-10-4-1-9(2-5-10)3-8-13(18)19-15-11(16)6-7-12(15)17/h1-2,4-5H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVJQZJDZDIDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.